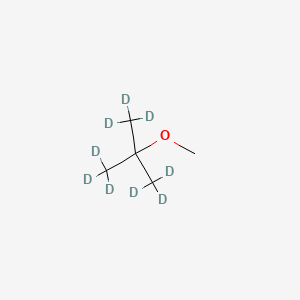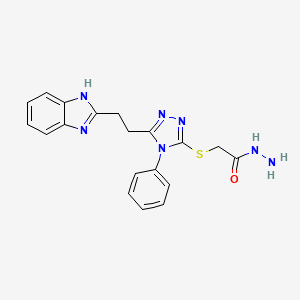
Stearic Acid Iron(III) Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic Acid Iron(III) Salt, also known as Iron(III) Stearate or Ferric Stearate, is a metal-organic compound formed by the reaction of stearic acid with iron(III) ions. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C54H105FeO6 and is typically found as an orange-red powder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearic Acid Iron(III) Salt is synthesized by reacting stearic acid with iron(III) oxide or iron(III) chloride. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction can be represented as: [ \text{3 C18H36O2 + FeCl3 → Fe(C18H35O2)3 + 3 HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where stearic acid and iron(III) chloride are combined under controlled temperatures. The product is then purified through filtration and drying processes to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ions are reduced to iron(II) ions.
Reduction: The compound can also participate in reduction reactions, where the iron(III) ions are reduced to iron(II) ions.
Substitution: this compound can undergo substitution reactions where the stearate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium stearate and other fatty acid salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(II) stearate and other iron(II) compounds.
Reduction: Iron(II) stearate and hydrogen gas.
Substitution: Various metal stearates depending on the substituting metal.
Applications De Recherche Scientifique
Stearic Acid Iron(III) Salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its role in biological systems, particularly in the transport and storage of iron.
Medicine: Research is being conducted on its potential use in drug delivery systems and as an iron supplement.
Industry: It is used as a lubricant, stabilizer, and release agent in the production of plastics and rubber
Mécanisme D'action
The mechanism by which Stearic Acid Iron(III) Salt exerts its effects involves the interaction of iron(III) ions with various molecular targets. In biological systems, the iron(III) ions can bind to proteins and enzymes, influencing their activity. The stearate ions provide hydrophobic properties, which can affect the solubility and stability of the compound in different environments .
Comparaison Avec Des Composés Similaires
Calcium Stearate: Another metallic soap with similar properties but different metal ion.
Zinc Stearate: Widely used in the rubber and plastics industry for its lubricating properties.
Magnesium Stearate: Commonly used as a flow agent in the pharmaceutical industry.
Uniqueness: Stearic Acid Iron(III) Salt is unique due to the presence of iron(III) ions, which impart distinct redox properties and potential biological activity. Its ability to participate in both oxidation and reduction reactions makes it versatile for various applications .
Propriétés
Formule moléculaire |
C54H108FeO6 |
|---|---|
Poids moléculaire |
909.3 g/mol |
Nom IUPAC |
iron;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20); |
Clé InChI |
LHGDCRMACPQXQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





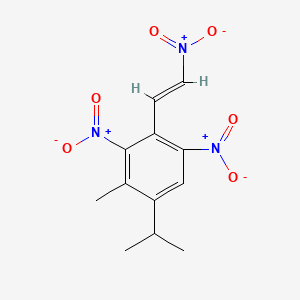
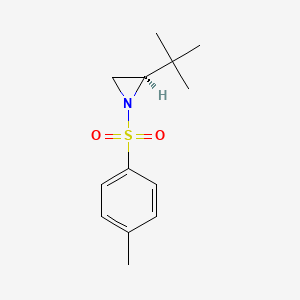

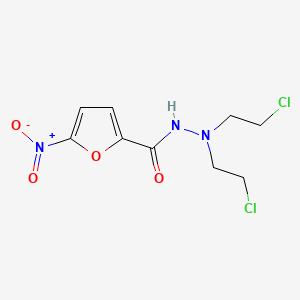
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
